molecular formula C15H14O3 B6322158 5-(Benzyloxy)-2-methylbenzoic acid CAS No. 1034026-17-9

5-(Benzyloxy)-2-methylbenzoic acid

Cat. No. B6322158
CAS RN: 1034026-17-9
M. Wt: 242.27 g/mol
InChI Key: YHBDGPJMDIUEEG-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-2-methylbenzoic acid” is a compound that falls under the category of benzyloxy compounds . It is functionally related to a benzyl alcohol and a glycolic acid . It is used for proteomics research .


Synthesis Analysis

The synthesis of compounds similar to “5-(Benzyloxy)-2-methylbenzoic acid” involves various chemical reactions. For instance, the synthesis of benzyloxyacetone involves the reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The completion of the reaction is usually checked by Thin Layer Chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-2-methylbenzoic acid” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “5-(Benzyloxy)-2-methylbenzoic acid” can be analyzed using various techniques. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-2-methylbenzoic acid” include its color, density, hardness, and melting and boiling points . For instance, the melting point of a similar compound, benzyloxyacetone, is between 119 - 123 °C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could be used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Benzyl Ethers and Esters

“5-(Benzyloxy)-2-methylbenzoic acid” could be used in the synthesis of benzyl ethers and esters . 2-Benzyloxy-1-methylpyridinium triflate (1), a derivative of the compound, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Inhibitory Effect Studies

The compound could be used in studies investigating inhibitory effects . Derivatives of the compound have been tested for their inhibitory effect towards certain targets, demonstrating promising activities .

Preparation of Boron Reagents

The compound could be used in the preparation of boron reagents . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Electrophilic Substitution

The compound could be used in electrophilic substitution reactions . 2-Benzyloxy-1-methylpyridinium triflate (1), a derivative of the compound, releases an electrophilic benzyl species upon warming .

Synthesis of Arylmethyl Ethers

The compound could be used in the synthesis of arylmethyl ethers . The methodology for this synthesis has been revised and improved, with observations on the appropriate choice of solvent and the extension of this methodology to the synthesis of other arylmethyl ethers .

Future Directions

The future directions for “5-(Benzyloxy)-2-methylbenzoic acid” could involve further investigations in the search for novel, effective, and selective inhibitors . Additionally, the development of novel classes of compounds targeting monoamine oxidase type B (MAO-B) are promptly emerging as distinguished structures for the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The benzyloxy and methyl groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized by the liver . The presence of the benzyloxy and methyl groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.

Result of Action

Depending on its specific targets and mode of action, the compound could potentially influence cellular processes such as signal transduction, gene expression, or metabolic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect may vary between different biological systems, depending on factors such as the expression levels of its targets and the presence of other interacting molecules.

properties

IUPAC Name

2-methyl-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDGPJMDIUEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-methylbenzoic acid

Synthesis routes and methods

Procedure details

To a solution of benzyl 5-(benzyloxy)-2-methylbenzoate (2.80 g) in methanol (50 mL) and THF (50 mL) was added a solution of sodium hydroxide (3.30 g) in water (50 mL), and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture and the mixture was concentrated. Water (30 mL) was added to the residue, and the mixture was adjusted with 2N hydrochloric acid to pH<2. The precipitated crystals were collected by filtration, and dried to give the title compound (1.70 g) as a white solid. This compound was used for the next step without further purification.
Name
benzyl 5-(benzyloxy)-2-methylbenzoate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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